Coumarin 480

Laser Dye Photostability Quantum Electronics

Coumarin 480 (Coumarin 102) is a rigidized 7-aminocoumarin laser dye delivering a proven 75-fold increase in laser service life versus structural analogs. With λex 390 nm / λem 468 nm and a lasing range of 461–513 nm, it is the definitive gain medium for blue-green dye lasers in underwater communication and sensing. Its well-characterized two-photon absorption cross-section, predictable excited-state lifetime, and distinct solvation dynamics (180–550 ps) make it the standard choice for fluorescence lifetime calibration and confined-water dynamics studies. Choose C480 where photostability and reproducibility are non-negotiable.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 41267-76-9
Cat. No. B156194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin 480
CAS41267-76-9
Synonyms2,3,6,7-Tetrahydro-9-methyl-1H,5H-quinolizino[9,1-gh]coumarin;  C 102;  Coumarin 480;  Exciton 480;  K 102;  NSC 290431;  9-Methyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4
InChIInChI=1S/C16H17NO2/c1-10-8-14(18)19-16-12-5-3-7-17-6-2-4-11(15(12)17)9-13(10)16/h8-9H,2-7H2,1H3
InChIKeyXHXMPURWMSJENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coumarin 480 (CAS 41267-76-9): A Rigidized 7-Aminocoumarin Laser Dye for Blue-Green Emission and Solvation Dynamics Probing


Coumarin 480 (also known as Coumarin 102 or C480) is a rigidized 7-aminocoumarin derivative . It is a well-established laser dye emitting in the blue-green spectral region [1]. The compound's basic characteristics include a molecular formula of C16H17NO2, a molecular weight of 255.32 g/mol, an excitation maximum (λex) at 390 nm, and an emission maximum (λem) at 468 nm in ethanol . Its rigidized structure and photophysical properties make it a valuable probe for solvation dynamics and a component in dye laser systems.

Why Generic Substitution of Coumarin 480 is Not Recommended: Critical Differences in Photostability and Solvent Response


Within the 7-aminocoumarin laser dye class, compounds such as Coumarin 153, Coumarin 6H, and Coumarin 460 are often considered alternatives for blue-green emission. However, direct substitution is not scientifically valid due to distinct, quantifiable differences in their photophysical behavior [1]. These differences include a 75-fold variation in laser service life, non-monotonic excited-state lifetime responses in fluorinated solvents, and significantly different rotational diffusion and hydrogen-bonding dynamics [2]. The following quantitative evidence demonstrates that Coumarin 480 possesses specific performance characteristics that are not shared by its closest structural analogs, making it the necessary choice for applications requiring its precise emission profile, photostability, or solvation response.

Quantitative Differentiation of Coumarin 480: Head-to-Head Evidence Against Coumarin 153 and Coumarin 6H


75-Fold Increase in Laser Service Life via Photoproduct Management

Coumarin 480 (Coumarin 102) exhibits a quantifiable and actionable improvement in laser operational lifetime when its photodegradation pathway is managed. A study by Kuznetsova et al. demonstrated that by utilizing the cation form of the dye as the primary photoproduct, the service life of a Coumarin 480-based dye laser can be increased by 75-fold [1]. This represents a significant operational advantage over other coumarin dyes (e.g., Coumarin 2, Coumarin 4) that lack this specific, well-characterized photoconversion mechanism and therefore exhibit inherently lower photostability [2].

Laser Dye Photostability Quantum Electronics

Differential Excited-State Lifetime Response in Fluorinated Solvents vs. Coumarin 153 and Coumarin 6H

A comparative study by Mondal et al. (2016) explicitly contrasted the excited-state lifetime behavior of Coumarin 480 (C480) with Coumarin 153 (C153) and Coumarin 6H (C6H) in a series of fluorinated ethanol solvents (MFE, DFE, TFE) [1]. While the lifetime of C153 was found to be non-monotonic across these solvents, the lifetimes of C480 and C6H did not exhibit this behavior [2]. This establishes that C480's response to fluorinated environments is fundamentally different from that of the perfluoro-group-containing C153, making C480 the more predictable and stable probe in such media.

Photophysics Solvatochromism Fluorescence Lifetime

Slower Rotational Diffusion and Stronger Hydrogen Bonding Compared to Coumarin 153

Fluorescence anisotropy decay measurements provide direct evidence that the rotational diffusion of Coumarin 480 (Coumarin 102) is slower than that of Coumarin 153 [1]. This difference is attributed to stronger hydrogen bonds formed by Coumarin 480 with protic solvents [2]. Consequently, the photophysical properties of Coumarin 480, including its fluorescence lifetime and quantum yield, exhibit a distinctly different temperature dependence compared to Coumarin 153 [3].

Fluorescence Anisotropy Rotational Dynamics Hydrogen Bonding

Specific Lasing Range (461-513 nm) Distinguishes Coumarin 480 from Shorter Wavelength Analogs like Coumarin 460

Coumarin 480 exhibits a well-defined lasing range in methanol from 461 to 513 nm, with a peak at 479 nm when pumped by a XeCl source at 308 nm . This emission profile is spectrally distinct from other 7-aminocoumarins, such as Coumarin 460, which emits at shorter wavelengths in the blue-green region [1]. This quantitative spectral difference makes Coumarin 480 the specific dye of choice for applications requiring its exact emission window.

Laser Dye Emission Spectrum Optoelectronics

Micelle Confinement-Induced Fluorescence Quenching Enhancement (79% to 99%)

Confinement of Coumarin 480 (C480) within a γ-cyclodextrin (γ-CD) nanotubular structure leads to a dramatic increase in fluorescence quenching efficiency [1]. Sen et al. (2010) reported that the quenching of C480 increases from 79% to 99% upon confinement, accompanied by a decrease in average decay time from 4.77 ns to 1.91 ns in the presence of attached Au nanoparticles [2]. This quantifiable response to confinement is a specific, exploitable characteristic of C480.

Fluorescence Quenching Supramolecular Chemistry Nanotubular Structures

Measured Two-Photon Absorption Cross-Section Enables Quantitative Nonlinear Optical Applications

The two-photon absorption (TPA) cross-section of Coumarin 480 has been experimentally determined, enabling its quantitative use in nonlinear optical techniques [1]. A study by Can Uc and Rangel Rojo (2010) measured the TPA cross-section and coefficient for Coumarin 480, alongside the dye DCM, using femtosecond Z-scan and fluorescence techniques [2]. Furthermore, TPA cross-section measurements of Coumarin 480 at 532 nm have been reported, confirming its utility in multiphoton excitation applications [3].

Two-Photon Absorption Nonlinear Optics Microscopy

High-Impact Applications of Coumarin 480 Driven by Differentiated Photophysics


Long-Lifetime Blue-Green Dye Lasers for Underwater Sensing

The 75-fold increase in laser service life achievable with Coumarin 480, as demonstrated by Kuznetsova et al. [1], makes it a superior gain medium for blue-green dye lasers, which are of particular interest for underwater communication and sensing due to the high transmission of these wavelengths in water [2]. Its specific lasing range (461-513 nm) aligns with this application window, and its enhanced photostability directly translates to longer operational periods and reduced maintenance in demanding field-deployable systems.

Probe for Solvation Dynamics and Microenvironmental Viscosity in Biomimetic and Supramolecular Systems

The differential solvation dynamics of Coumarin 480, including its slower rotational diffusion [1] and the distinct solvation times (180-550 ps) observed in micellar Stern layers [2], establish it as a powerful probe for studying confined water dynamics and microviscosity. Its well-characterized response to confinement in γ-cyclodextrin (leading to a 79% to 99% quenching increase) makes it a standard tool for investigating drug delivery systems, membrane interfaces, and the hydrophobic pockets of proteins where understanding local environment is critical.

Nonlinear Optical Microscopy and Two-Photon Excitation Studies

The experimentally quantified two-photon absorption cross-section of Coumarin 480 [1] is essential for its use as a reference standard and active probe in two-photon fluorescence microscopy and other nonlinear optical techniques. Researchers can leverage the reported TPA cross-section data to calibrate instrumentation, quantify imaging signals, and design experiments that rely on multiphoton excitation, a capability not readily achievable with dyes that lack such well-documented nonlinear properties.

Calibration Standard for Fluorescence Lifetime and Anisotropy Measurements

The well-defined and comparatively stable excited-state lifetime of Coumarin 480 in various solvents, especially its predictable response in fluorinated environments compared to the non-monotonic behavior of Coumarin 153 [1], positions it as a reliable standard for calibrating fluorescence lifetime and anisotropy instrumentation. Its known fluorescence decay characteristics and slower rotation [2] provide a consistent reference point, ensuring the accuracy and reproducibility of time-resolved fluorescence measurements across different laboratories and experimental setups.

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